An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS 375-14-4)
An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS 375-14-4)
This guide provides a comprehensive technical overview of 3,3,4,4,5,5,5-heptafluoropentan-2-ol, a partially fluorinated secondary alcohol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic characteristics, synthesis, and potential applications of this unique fluorinated building block. The inherent properties of fluorinated alcohols, such as high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity, make them a subject of increasing interest in modern organic synthesis and materials science.[1]
Core Molecular and Physical Properties
3,3,4,4,5,5,5-Heptafluoropentan-2-ol is a colorless liquid at standard conditions. The presence of a heptafluoropropyl group adjacent to the alcohol functionality profoundly influences its physical and chemical behavior. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton compared to its non-fluorinated analogue, pentan-2-ol. This enhanced acidity is a hallmark of fluorinated alcohols and is central to their utility as unique solvents or reagents capable of activating molecules through hydrogen bonding.[1]
Table 1: Physicochemical Properties of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol
| Property | Value | Source(s) |
| CAS Number | 375-14-4 | [2] |
| Molecular Formula | C₅H₅F₇O | [2] |
| Molecular Weight | 214.08 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 101-102 °C | Not explicitly cited |
| Density | 1.483 g/cm³ | Not explicitly cited |
| Refractive Index (n²⁰/D) | 1.312 - 1.314 | Not explicitly cited |
Synthesis and Reactivity Profile
Plausible Synthesis Protocol: A Grignard Approach
From a retrosynthetic perspective, the most direct and industrially scalable approach to 3,3,4,4,5,5,5-heptafluoropentan-2-ol is the nucleophilic addition of a methyl group to the carbonyl carbon of heptafluorobutanal. The Grignard reaction is the classic and most effective method for this transformation.
The causality behind this choice is rooted in the high polarization of the carbon-magnesium bond in the Grignard reagent (e.g., methylmagnesium bromide), which renders the methyl group strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of heptafluorobutanal. The reaction must be conducted under strictly anhydrous conditions, as any protic source (like water) will rapidly quench the Grignard reagent, converting it to methane and halting the desired reaction.[3]
Experimental Workflow: Synthesis via Grignard Reaction
This protocol is a self-validating system. Successful formation of the Grignard reagent is typically confirmed by a color change and gentle reflux upon initiation. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the spectroscopic methods detailed in Section 3.
-
Step 1: Grignard Reagent Formation
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To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
-
Maintain a gentle reflux until all the magnesium has reacted to form a cloudy grey solution of methylmagnesium bromide.
-
-
Step 2: Nucleophilic Addition
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of heptafluorobutanal in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Step 3: Aqueous Workup and Purification
-
Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure 3,3,4,4,5,5,5-heptafluoropentan-2-ol.
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Caption: Plausible synthesis workflow for the target alcohol.
Chemical Reactivity
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Acidity and Hydrogen Bonding: The primary driver of this alcohol's reactivity is the electron-withdrawing heptafluoropropyl group, which increases the pKa of the hydroxyl group, making it a significantly better hydrogen bond donor than non-fluorinated alcohols. This property allows it to act as a powerful solvent or co-solvent to stabilize charged intermediates and catalyze reactions that typically require Lewis acids.[4][5]
-
Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 3,3,4,4,5,5,5-heptafluoropentan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification: It can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form the corresponding esters. The kinetics of esterification for similar fluorinated alcohols have been studied and are crucial for process optimization.[6][7]
-
Nucleophilicity: Due to the steric hindrance and electron-withdrawing nature of the adjacent fluoroalkyl chain, the oxygen atom is a relatively poor nucleophile compared to its hydrocarbon counterparts.
Predicted Spectroscopic Signature
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To | Rationale |
| ¹H NMR | ~4.0 - 4.5 | Quartet of multiplets (qm) | CH₃, OH, C₃-F₂ | Deshielded by adjacent oxygen and fluoroalkyl group. Coupled to methyl protons and fluorine atoms. |
| ~2.5 - 3.5 | Broad singlet (br s) | CH | Labile proton, exchangeable with D₂O. | |
| ~1.3 - 1.5 | Doublet (d) | CH | Coupled to the single methine proton. | |
| ¹³C NMR | ~65 - 70 (quartet) | Quartet (q) | C-F | Methine carbon (C2) bearing the hydroxyl group, significantly influenced by fluorine coupling. |
| ~110 - 125 (complex) | Multiplet | C-F | Carbons of the fluoroalkyl chain (C3, C4, C5), showing complex splitting due to C-F coupling. | |
| ~20 - 25 | Singlet (s) | N/A | Methyl carbon (C1). | |
| ¹⁹F NMR | ~ -81 | Triplet (t) | C₄-F₂ | Terminal CF₃ group. |
| ~ -120 | Multiplet | C₃-F₂, C₅-F₃ | CF₂ group at C4. | |
| ~ -125 | Multiplet | C₄-F₂ | CF₂ group at C3, adjacent to the chiral center. |
Note: Predicted shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary based on solvent and experimental conditions.
Predicted IR Spectrum Analysis
The infrared spectrum provides a clear fingerprint for the key functional groups within the molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.
-
C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the methyl and methine groups will appear just below 3000 cm⁻¹ .
-
C-F Stretch: Very strong, intense, and complex absorption bands are predicted in the fingerprint region, typically between 1100-1350 cm⁻¹ . These are characteristic of the C-F stretching vibrations of the heptafluoropropyl group and are often the most prominent features in the IR spectrum of fluorinated compounds.
-
C-O Stretch: A moderate to strong absorption for the C-O stretch of the secondary alcohol is expected around 1050-1150 cm⁻¹ .
Safety and Handling
As with all fluorinated compounds, appropriate safety precautions are paramount. The available Safety Data Sheets (SDS) indicate that 3,3,4,4,5,5,5-heptafluoropentan-2-ol is an irritant.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Applications and Future Outlook
Partially fluorinated alcohols are valuable intermediates and specialized solvents in various fields of chemical science.[1][11]
-
Specialty Solvents: Their unique combination of polarity, high hydrogen-bond donating ability, and low nucleophilicity makes them "non-coordinating" polar solvents. They are particularly effective in mediating reactions involving cationic intermediates or where stabilization of a transition state through hydrogen bonding is beneficial, such as in certain C-H activation reactions.[4][5]
-
Building Blocks in Synthesis: This molecule serves as a chiral building block for introducing the heptafluoropropyl-methyl-carbinol moiety into more complex molecules. This is of significant interest in medicinal chemistry and agrochemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[12]
-
Materials Science: Fluorinated alcohols are precursors to fluorinated esters and acrylates, which can be polymerized to create specialty materials with low surface energy, high thermal stability, and chemical resistance. These polymers find use in advanced coatings, sealants, and surfactants.[12][13]
The continued exploration of fluorinated compounds guarantees that molecules like 3,3,4,4,5,5,5-heptafluoropentan-2-ol will remain crucial tools for chemists pushing the boundaries of synthesis, catalysis, and materials science.
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